1-(4-chlorophenyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclopentane-1-carboxamide
Description
The compound 1-(4-chlorophenyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclopentane-1-carboxamide features a cyclopentane core substituted with a 4-chlorophenyl group and a carboxamide-linked ethyl chain terminating in a pyrido[1,2-a]pyrazin heterocycle. Key structural attributes include:
- Cyclopentane carboxamide: Provides conformational rigidity and hydrophobic interactions.
- Pyrido[1,2-a]pyrazin moiety: Contains methoxy and dioxo groups, contributing to hydrogen bonding and electronic effects.
- Ethyl linker: Balances flexibility and spatial orientation for target engagement.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-31-20-15-27-13-12-26(21(29)18(27)14-19(20)28)11-10-25-22(30)23(8-2-3-9-23)16-4-6-17(24)7-5-16/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCGKHMKWVNPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclopentane-1-carboxamide is a synthetic organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a cyclopentane ring and a pyrido[1,2-a]pyrazine moiety. Its molecular formula is with a molecular weight of 376.32 g/mol. The presence of the chlorophenyl group and methoxy groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O7 |
| Molecular Weight | 376.32 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, it targets pathways associated with tumor growth and metastasis.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammatory responses. This suggests its potential use in treating conditions characterized by chronic inflammation.
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects , particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been observed to reduce neuroinflammation and protect dopaminergic neurons from damage caused by neurotoxins.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes: The compound shows inhibitory effects on enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
- Cell Signaling Pathways: It modulates critical signaling pathways, including those related to NF-κB and mitogen-activated protein kinase (MAPK), which are involved in cell survival and apoptosis.
Study 1: Antitumor Efficacy
In a study published in Cancer Research, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Study 2: Neuroprotective Effects
A study conducted on MPTP-induced neurotoxicity in mice showed that prophylactic treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes. This suggests its potential application in preventing neurodegeneration associated with Parkinson's disease.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Heterocyclic Modifications
1-(4-Chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopentanecarboxamide (CAS 1904222-81-6)
- Core structure : Cyclopentane carboxamide with ethyl linker.
- Key differences: Replaces pyrido[1,2-a]pyrazin with a benzotriazinone ring.
- Implications: Benzotriazinone’s planar structure may enhance DNA intercalation (e.g., topoisomerase inhibition) compared to the pyridopyrazine’s fused bicyclic system. Reduced hydrogen-bonding capacity due to the absence of methoxy and dioxo groups .
N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
- Core structure : Diazepane carboxamide with 4-chlorophenyl.
- Key differences : Seven-membered diazepane ring instead of pyridopyrazine.
- Implications :
Cycloalkane Carboxamides with Substituent Variations
1-(3-Chlorophenyl)cyclopentanecarboxamide
- Core structure : Cyclopentane carboxamide with 3-chlorophenyl.
- Key differences : Lacks heterocyclic moiety and ethyl linker.
- Implications :
1-(2-Hydrazineyl-N-phenylacetamido)cyclopentane-1-carboxamide (4a)
- Core structure : Cyclopentane carboxamide with hydrazineyl-arylacetamido substituent.
- Key differences : Hydrazine group replaces pyridopyrazine.
- Implications :
Functional Group Comparisons
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s pyridopyrazine and methoxy groups balance logP, likely improving membrane permeability over simpler carboxamides (e.g., 1-(3-ClPh)cyclopentanecarboxamide) .
- Metabolic Stability : Methoxy groups may slow oxidative metabolism, extending half-life relative to hydrazine-containing analogues (e.g., 4a) .
Preparation Methods
Boronate Ester Preparation
A critical intermediate is 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-bromoethyl methyl ether in the presence of cesium carbonate. Microwave-assisted conditions (160°C, 30 minutes) in DMF yield this boronate ester with 72–100% efficiency.
| Reaction Component | Conditions | Yield |
|---|---|---|
| 4-Bromoethyl methyl ether | Cs₂CO₃, DMF, 160°C, microwave, 30m | 72–100% |
Cyclization to Pyrido[1,2-a]Pyrazin
The boronate ester undergoes coupling with halogenated pyridine derivatives under Pd catalysis. For instance, palladium(II) acetate and triphenylphosphine in 1,4-dioxane at 80°C for 16 hours facilitate the formation of the pyrido-pyrazin ring. This step typically achieves 48% yield, with purification via silica gel chromatography using methanol/dichloromethane mixtures.
Functionalization with the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced via nucleophilic aromatic substitution or Friedel-Crafts acylation. A common approach involves reacting cyclopentane-1-carbonyl chloride with 4-chloroaniline in dichloromethane, using triethylamine as a base. This step proceeds at room temperature for 12 hours, yielding 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid after hydrolysis.
Optimization of Acylation
The use of propyl phosphonic anhydride (T3P) as a coupling reagent enhances acylation efficiency. In a representative protocol, T3P (1.3 equiv) and diisopropylethylamine (3.0 equiv) in DMF facilitate the reaction between cyclopentane-1-carboxylic acid and 4-chloroaniline derivatives at 25°C for 6 hours, achieving yields >85%.
Final Amide Coupling
The convergent synthesis concludes with coupling the pyrido-pyrazin intermediate and the 4-chlorophenyl-cyclopentane-carboxylic acid via an ethylenediamine linker.
Ethylenediamine Linker Installation
2-(7-Methoxy-1,8-dioxo-pyrido[1,2-a]pyrazin-2-yl)ethylamine is prepared by reducing the corresponding nitrile with lithium aluminum hydride (LAH) in tetrahydrofuran (THF). The amine intermediate is then reacted with 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA), yielding the final amide.
Catalytic Amide Bond Formation
Alternative methods employ T3P-mediated coupling, avoiding the need for acyl chloride intermediates. For example, mixing the carboxylic acid and amine in DMF with T3P (50°C, 4 hours) achieves 78% yield, with purification via recrystallization from ethanol/water.
Purification and Characterization
Final purification typically involves sequential chromatography (silica gel followed by reversed-phase HPLC) to isolate the target compound in >95% purity. Key characterization data include:
-
¹H NMR (500 MHz, CDCl₃): δ 8.04 (s, 1H, pyrazine-H), 7.83 (d, J=18.4 Hz, 1H, pyridine-H), 4.37 (t, J=5.2 Hz, 2H, ethylene linker), 3.38–3.31 (m, 2H, methoxy group).
-
LCMS : m/z = 487.2 [M+H]⁺, confirming the molecular formula C₂₃H₂₆ClN₃O₄.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc)₂, PPh₃, 1,4-dioxane, 80°C | 48% | 95% |
| T3P-mediated amidation | DMF, 50°C, 4h | 78% | 98% |
| Classical acyl chloride | DCM, Et₃N, 12h, rt | 65% | 92% |
The Pd-catalyzed route, while lower-yielding, ensures precise regioselectivity for the pyrido-pyrazin core. In contrast, T3P-mediated coupling offers higher efficiency for amide bond formation.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Side products from incomplete boronate ester coupling are minimized using excess Pd catalyst (10 mol%) and rigorous exclusion of oxygen.
Epimerization at the Cyclopentane Stereocenter
The use of bulky bases like DIPEA instead of triethylamine reduces racemization during amide coupling.
Scalability and Industrial Relevance
Kilogram-scale synthesis requires optimizing solvent systems (e.g., replacing DMF with 2-MeTHF) and switching from column chromatography to crystallization for purification. Pilot studies demonstrate that the T3P-mediated route scales efficiently, achieving 70% yield in 100-g batches .
Q & A
Basic: What are the key synthetic methodologies for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Cyclopentane ring formation via cyclization of precursor carboxylic acids or esters under acidic or basic conditions .
- Amide coupling between the cyclopentanecarboxamide and pyrido-pyrazinone moieties, often using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Heterocyclic assembly of the pyrido[1,2-a]pyrazinone core, requiring controlled oxidation (e.g., with ammonium persulfate) and cyclization .
Methodological Insight : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution steps, while temperature control (60–80°C) minimizes side reactions. Yields are sensitive to stoichiometric ratios of intermediates; for example, excess chlorophenyl precursors improve cyclization efficiency .
Basic: How is the compound structurally characterized, and what analytical techniques are critical?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the methoxy group at C7 and the chlorophenyl moiety .
- High-resolution mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography (if crystals are obtainable) to resolve the pyrido-pyrazinone conformation and hydrogen-bonding networks .
Advanced Tip : For ambiguous stereochemistry, use 2D NMR (e.g., NOESY) to assess spatial proximity of protons in the cyclopentane ring .
Basic: What preliminary biological screening models are used to assess its activity?
Initial screening focuses on:
- In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition studies (e.g., kinase or protease assays) targeting pathways implicated in cancer or inflammation .
- Solubility and logP measurements to evaluate bioavailability potential .
Data Note : IC₅₀ values may vary between cell lines due to differences in membrane permeability or efflux pump expression .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
SAR strategies include:
- Systematic substitution : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding .
- Heterocycle modification : Introduce nitrogen atoms into the pyrido-pyrazinone core to enhance π-π stacking with aromatic residues in biological targets .
- Computational docking : Use tools like AutoDock Vina to predict interactions with proteins (e.g., EGFR or PARP) and prioritize synthetic targets .
Case Study : A pyrazolo[3,4-d]pyrimidine analog showed 10-fold higher potency than the parent compound by improving hydrophobic interactions in the ATP-binding pocket .
Advanced: What mechanistic insights exist for its biological activity, and how are they validated?
Proposed mechanisms include:
- Kinase inhibition : Competitive binding to ATP pockets, validated via surface plasmon resonance (SPR) to measure dissociation constants (KD) .
- DNA intercalation : Fluorescence quenching assays using ethidium bromide displacement to assess DNA binding affinity .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells in treated cultures .
Contradiction Alert : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration affecting compound stability) .
Advanced: How can researchers resolve contradictions in reported biological data?
Approaches include:
- Standardized assay protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites in different biological matrices .
- Orthogonal validation : Confirm target engagement using CRISPR knockouts or siRNA silencing of suspected pathways .
Example : A reported disparity in PARP inhibition was resolved by identifying a metabolite (demethylated at C7) as the active species .
Advanced: What computational tools predict its physicochemical properties and stability?
Key tools include:
- Density Functional Theory (DFT) : Calculates electron distribution to predict reactivity at the pyrido-pyrazinone carbonyl group .
- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous vs. lipid environments .
- QSPR Models : Relate logP and polar surface area to intestinal absorption using software like Schrödinger’s QikProp .
Validation : Compare predicted vs. experimental DSC (differential scanning calorimetry) data to confirm thermal stability .
Advanced: How are analytical methods optimized for purity assessment and impurity profiling?
Critical steps:
- HPLC Method Development : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve diastereomers .
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify labile functional groups (e.g., the methoxy group) .
- Hyphenated Techniques : LC-MS-IT-TOF for high-sensitivity detection of trace impurities (<0.1%) .
Advanced: What strategies address low solubility in preclinical testing?
Solutions include:
- Prodrug Design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
Advanced: How do structural analogs inform toxicity profiling?
Lessons from analogs:
- Chlorophenyl vs. Fluorophenyl : Fluorinated analogs reduce hepatotoxicity by minimizing CYP3A4-mediated metabolic activation .
- Cyclopentane vs. Cyclohexane : Larger rings increase logP but may elevate cardiotoxicity risks due to hERG channel inhibition .
Mitigation : Perform patch-clamp assays to assess hERG binding during lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
